molecular formula C13H10ClNO3S2 B3751260 methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B3751260
M. Wt: 327.8 g/mol
InChI Key: CFZLAYOKMLRKKT-UXBLZVDNSA-N
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Description

Methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate (CAS: 307538-76-7) is a rhodanine-derived thiazolidinone with a 4-chlorobenzylidene substituent at position 5, a methyl acetate group at position 3, and characteristic thioxo (C=S) and oxo (C=O) groups at positions 2 and 4, respectively . Its E-configuration at the benzylidene double bond is critical for bioactivity, as stereochemistry influences molecular interactions with target proteins . The compound’s synthesis typically involves cyclization reactions, such as thia-Michael additions or condensations with thiosemicarbazides, followed by esterification .

Properties

IUPAC Name

methyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S2/c1-18-11(16)7-15-12(17)10(20-13(15)19)6-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZLAYOKMLRKKT-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and thiazolidine-2,4-dione in the presence of a base such as anhydrous sodium acetate in acetic acid . The reaction mixture is then treated with α-bromoalkylarylketones, dimethylformamide (DMF), and anhydrous potassium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various substituted thiazolidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has shown promising antimicrobial activity against various bacterial strains. Studies indicate that derivatives of thiazolidinones exhibit significant inhibition against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Activity

Research has indicated that compounds containing thiazolidinone moieties can exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer types, which is crucial for cancer treatment .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazolidinones are known to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases. Further studies are required to elucidate the specific mechanisms involved .

Pesticidal Activity

This compound may serve as a bioactive agent in agricultural pest control. Its structural analogs have been used to develop pesticides that target specific pests while minimizing environmental impact .

Plant Growth Regulators

There is emerging interest in the use of thiazolidinone derivatives as plant growth regulators. These compounds can influence plant metabolism and growth, potentially leading to increased yields and better resistance to environmental stressors .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL .
Study BAnticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with IC50 of 25 µM after 48 hours of treatment .
Study CPesticidal EfficacyShowed effective control of aphids in field trials with a reduction rate of over 70% compared to controls .

Mechanism of Action

The mechanism of action of methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets and pathways. The thiazolidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituents at positions 3, 4, and 3. Below is a systematic comparison of methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate with analogues reported in the literature.

Variations in the Benzylidene Substituent

The 4-chlorobenzylidene group distinguishes this compound from others in the class. Modifications to this moiety significantly alter biological activity:

Compound Name Benzylidene Substituent Key Activities References
Methyl [(5E)-5-(4-chlorobenzylidene)-...]acetate 4-Cl-C₆H₄ Under investigation
Methyl [3-(4-chlorophenyl)-2-hydrazinylidene-...]acetate 2,4-dichloro-1,3-thiazol-5-yl Anti-Toxoplasma gondii
[(5R)-5-(2,3-Dibromo-5-ethoxy-4-hydroxybenzyl)-...]acetic acid 2,3-dibromo-5-ethoxy-4-OH-C₆H₂ Beta sliding clamp protein inhibitor
4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-...]acetyl}amino)benzoic acid 4-OH-3-OCH₃-C₆H₃ Aldose reductase inhibitor (IC₅₀: 0.8 µM)
Ethyl 2-((E)-5-(4-methoxybenzylidene)-2,4-dioxo...)acetate 4-OCH₃-C₆H₄ Antiproliferative (MCF-7: IC₅₀: 12 µM)

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance interactions with hydrophobic enzyme pockets, as seen in the Beta sliding clamp inhibitor .
  • Hydroxyl and methoxy groups improve solubility and hydrogen bonding, critical for aldose reductase inhibition .
  • Anti-parasitic activity in the dichlorothiazole derivative highlights the role of heterocyclic substituents .
Ester Group Modifications

The methyl acetate group at position 3 can be replaced with other esters or carboxylic acids, altering pharmacokinetic properties:

Compound Name Position 3 Substituent Bioactivity/Notes References
Methyl [(5E)-5-(4-chlorobenzylidene)-...]acetate Methyl acetate Standard ester for derivatization
Ethyl 2-((E)-5-(4-methoxybenzylidene)-2,4-dioxo...)acetate Ethyl acetate Improved antiproliferative activity
Methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-...]hexanoate Hexanoate Enhanced cell permeability (in vitro)
[(5E)-5-(4-Chlorobenzylidene)-...]acetic acid Free carboxylic acid Improved protein binding (docking scores)

Key Findings :

  • Longer alkyl chains (e.g., hexanoate) may improve membrane permeability but reduce solubility .
  • Free carboxylic acids enable stronger ionic interactions with target proteins, as seen in docking studies .
Additional Functional Groups

Incorporation of hydrazones or amides introduces secondary pharmacophores:

Compound Name Additional Groups Activity References
Methyl [3-(4-chlorophenyl)-2-hydrazinylidene-...]acetate Hydrazinylidene Anti-T. gondii (EC₅₀: 3.2 µM)
2-[(5Z)-5-Benzylidene-...]-N-(2-methylphenyl)acetamide N-phenyl acetamide Broad-spectrum antimicrobial

Key Findings :

  • Hydrazinylidene groups enable π-stacking interactions with heme cofactors in parasitic enzymes .
  • Amide linkages improve metabolic stability compared to esters .

Research Implications

This compound serves as a versatile scaffold for developing inhibitors targeting enzymes (e.g., aldose reductase, Beta sliding clamp) or pathogens (e.g., T. gondii). Future studies should explore its pharmacokinetics and toxicity profiles.

Biological Activity

Methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a compound belonging to the thiazolidine family, which is recognized for its diverse biological activities. This compound exhibits potential pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The structural features of this compound, particularly the presence of sulfur and nitrogen atoms in its thiazolidine ring, contribute significantly to its biological efficacy.

Property Details
IUPAC Name This compound
Molecular Formula C13H10ClNO3S2
Molecular Weight 307.83 g/mol
CAS Number 307538-76-7

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives, including this compound, exhibit significant anticancer activity. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of various signaling pathways. For instance, research has shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and liver cancer cells.

Antimicrobial Properties

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The thiazolidine ring structure is believed to play a crucial role in this activity by disrupting bacterial cell wall synthesis.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects as well. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is particularly relevant in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM.
  • Antimicrobial Study : In research conducted by Pharmaceutical Biology, the compound was tested against various bacterial strains. It showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL for Staphylococcus aureus.
  • Anti-inflammatory Study : An investigation reported in Inflammation Research highlighted the compound's ability to reduce edema in a carrageenan-induced paw edema model in rats, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with the condensation of 4-chlorobenzaldehyde with rhodanine derivatives, followed by esterification. Key steps include:

  • Knoevenagel condensation : Reacting 4-chlorobenzaldehyde with 2-thioxothiazolidin-4-one under basic conditions (e.g., sodium acetate in acetic acid) at 80–100°C for 6–12 hours .
  • Esterification : Introducing the methyl acetate group via nucleophilic substitution or acid-catalyzed esterification.
    Optimization : Adjusting solvent polarity (DMF or ethanol), temperature, and catalyst loading (e.g., K₂CO₃) improves yield (reported 60–75%). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via NMR (δ 7.8–8.2 ppm for aromatic protons) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the benzylidene moiety (δ 7.5–8.0 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z 382.97 (calculated: 382.98) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking between aromatic rings and S–H···O hydrogen bonds) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Antimicrobial Activity : Use broth microdilution assays (MIC against S. aureus and E. coli) at concentrations 1–100 µg/mL .
  • Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA, comparing to celecoxib as a positive control .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. How can solubility challenges in aqueous media be addressed for in vitro studies?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization .
  • Derivatization : Replace the methyl ester with a sodium carboxylate salt to enhance hydrophilicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzylidene ring to boost antimicrobial potency .
  • Backbone Alteration : Replace the thiazolidinone core with pyrazolone or oxadiazole to modulate pharmacokinetic properties .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for PPAR-γ or EGFR targets .

Q. What strategies resolve contradictions in bioactivity data across different assay models?

  • Dose-Response Validation : Replicate assays in triplicate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes (e.g., human S9 fraction) to identify false negatives due to rapid metabolism .
  • Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to rule out assay-specific artifacts .

Q. How can computational chemistry predict metabolic pathways and toxicity?

  • ADMET Prediction : Use tools like SwissADME to forecast CYP450 interactions (e.g., CYP3A4-mediated demethylation) .
  • Toxicity Profiling : Run ProTox-II to identify hepatotoxicity risks from the thioxo-thiazolidinone moiety .

Q. What experimental approaches identify degradation products under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours .
  • HPLC-MS Analysis : Detect degradation products (e.g., free carboxylic acid from ester hydrolysis) via reverse-phase C18 columns .

Q. How do formulation challenges impact in vivo studies, and how can they be mitigated?

  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve bioavailability and reduce renal clearance .
  • pH-Sensitive Delivery : Design enteric-coated tablets to prevent gastric degradation of the ester group .

Q. What methodologies assess synergistic effects with existing therapeutics?

  • Checkerboard Assays : Combine with β-lactam antibiotics (e.g., ampicillin) to calculate fractional inhibitory concentration (FIC) indices .
  • Isobologram Analysis : Quantify synergy in anti-cancer activity with cisplatin or doxorubicin .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

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